Pharmacology and Therapeutic Profiling of RTI-150: A Phenyltropane Pharmacophore Analysis
Pharmacology and Therapeutic Profiling of RTI-150: A Phenyltropane Pharmacophore Analysis
The following technical guide details the pharmacology, chemical structure, and experimental profiling of RTI-150 , a highly selective dopamine transporter (DAT) inhibitor.
Executive Summary & Chemical Architecture
RTI-150 (RTI-4229-150) is a potent, synthetic phenyltropane derivative developed to probe the structure-activity relationships (SAR) of the cocaine pharmacophore. Unlike cocaine, which acts as a non-selective monoamine transporter inhibitor (blocking DAT, SERT, and NET), RTI-150 exhibits high selectivity for the Dopamine Transporter (DAT) .
Its pharmacological profile is defined by a rapid onset of action and short duration, mimicking the pharmacokinetic (PK) "spike" associated with cocaine's abuse liability. This makes RTI-150 a critical research tool for validating the "Rate of Onset" hypothesis in addiction medicine, rather than a viable therapeutic candidate for substitution therapy.
Chemical Structure & SAR Logic
RTI-150 is structurally derived from the tropane alkaloid skeleton. The modifications at the C2 and C3 positions determine its high affinity and selectivity.
-
Core Scaffold: 8-azabicyclo[3.2.1]octane (Tropane).
-
C2 Position: Cyclobutyl ester (–COOC₄H₇). The bulky cyclobutyl group enhances lipophilicity and blood-brain barrier (BBB) penetration, contributing to its rapid onset.
-
C3 Position: 4-Methylphenyl (p-tolyl). The para-methyl substitution on the phenyl ring typically increases DAT affinity compared to the unsubstituted phenyl ring in WIN 35,428.
| Feature | Cocaine | RTI-150 | Pharmacological Impact |
| C2 Substituent | Methyl ester | Cyclobutyl ester | Increased lipophilicity; rapid BBB transit. |
| C3 Substituent | Benzoyloxy | 4-Methylphenyl | Removal of ester linkage prevents rapid hydrolysis; stabilizes DAT binding. |
| Selectivity | Non-selective | DAT Selective | Reduces noradrenergic/serotonergic side effects; isolates dopaminergic reward. |
Pharmacodynamics: Binding & Selectivity Profiles
RTI-150 is characterized by its extreme selectivity for DAT over the norepinephrine (NET) and serotonin (SERT) transporters. This selectivity allows researchers to isolate dopamine-mediated behaviors without the confounding variables of norepinephrine (arousal/stress) or serotonin (mood/satiety) modulation.
Transporter Selectivity Ratios
The following data summarizes the selectivity profile of RTI-150 compared to cocaine. Lower ratios indicate higher selectivity for DAT.
Table 1: Comparative Selectivity Ratios (DAT vs. NET/SERT)
| Compound | DAT/NET Ratio | DAT/SERT Ratio | Classification |
| Cocaine | 0.0270 | 0.0856 | Non-selective |
| RTI-150 | 0.0008 | 0.0018 | Highly DAT Selective |
| RTI-336 | 0.0024 | 0.0007 | DAT Selective |
Data Source: Derived from primate binding studies (Kimmel et al., 2007; Carroll et al.). A ratio < 0.01 indicates >100-fold selectivity.
Mechanism of Action
RTI-150 functions as an orthosteric blocker of the DAT. By binding to the S1 site (substrate binding site), it prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.
-
Potency: Approximately 5x that of cocaine.
-
Effect: Causes a rapid, supraphysiological accumulation of extracellular dopamine in the nucleus accumbens (NAc).
Figure 1: Pharmacodynamic Pathway of RTI-150. Note the exclusion of NET/SERT pathways, highlighting its specificity.
Behavioral Pharmacology & The "Rate of Onset" Hypothesis[1]
RTI-150 is pivotal in addiction research because it disproves the idea that DAT selectivity alone eliminates abuse potential. Instead, it confirms that the pharmacokinetic profile (PK) —specifically the rate of onset—is the primary driver of reinforcing efficacy.
In Vivo Microdialysis & IVSA
Studies in squirrel monkeys have demonstrated that RTI-150 produces a "cocaine-like" spike in dopamine.
-
Onset to Peak (Microdialysis): 20 minutes (Fast).
-
Duration: Returns to baseline within 60 minutes (Short).
-
Reinforcing Strength: In Intravenous Self-Administration (IVSA) assays, RTI-150 maintains responding rates comparable to cocaine.[1]
Comparison with Therapeutic Candidates:
-
RTI-150 (Fast/Short): High abuse liability. Mimics the "rush."
-
RTI-336 (Slow/Long): Low abuse liability. Produces a stable elevation of dopamine, making it a better candidate for agonist therapy (similar to methadone for opioids).
Experimental Protocols
To validate the pharmacological profile of RTI-150, the following standardized protocols are recommended. These ensure reproducibility and data integrity.[2]
Protocol 4.1: Radioligand Binding Assay (DAT Affinity)
Objective: Determine the inhibition constant (
-
Tissue Preparation:
-
Homogenize rat striatal tissue in ice-cold sucrose phosphate buffer.
-
Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.
-
Centrifuge supernatant at 17,000 x g (20 min) to isolate synaptosomal membranes.
-
-
Incubation:
-
Resuspend pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl).
-
Radioligand: Use [³H]WIN 35,428 (2 nM final concentration).
-
Displacer: Add varying concentrations of RTI-150 (
to M). -
Non-Specific Binding: Define using 30 µM cocaine or GBR-12909.
-
Incubate at 4°C for 2 hours (equilibrium).
-
-
Filtration & Counting:
-
Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol 4.2: Primate Intravenous Self-Administration (IVSA)
Objective: Assess the reinforcing efficacy (abuse potential) of RTI-150.
Figure 2: IVSA Experimental Workflow for Abuse Liability Assessment.
-
Subjects: Adult male squirrel monkeys (Saimiri sciureus).
-
Catheterization: Implant chronic indwelling venous catheters under isoflurane anesthesia.
-
Training: Train animals to press a lever for cocaine injections (e.g., 30 µg/kg/inj) under a Fixed Ratio (FR10) schedule.
-
Substitution Testing:
-
Replace cocaine with RTI-150 doses (0.01, 0.03, 0.1, 0.3 mg/kg).
-
Allow 3-4 sessions per dose to establish stable responding.
-
Control: Intersperse saline substitution sessions to verify extinction.
-
-
Data Output: Plot "Number of Injections" vs. "Dose" (Inverted U-shaped curve indicates reinforcement).
Therapeutic Implications
While RTI-150 is not a clinical drug candidate, its role in drug development strategy is profound.
-
Failure as Therapy: Its fast onset and high reinforcing efficacy confirm that simply creating a "clean" DAT inhibitor (without NET/SERT activity) is insufficient to treat cocaine addiction. The drug must also have slow pharmacokinetics (like RTI-336) to avoid the euphoric "rush."
-
Success as a Probe: RTI-150 is used to model the "ideal" addictive agent—highly specific and rapidly acting—allowing scientists to map the precise neural circuitry of dopamine-mediated reward without the "noise" of other neurotransmitters.
References
-
Kimmel, H. L., et al. (2007). Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys. Pharmacology Biochemistry and Behavior.[3]
-
Carroll, F. I., et al. (2006). Synthesis and comparative monoamine transporter binding properties of 3beta-(4-methylphenyl)tropane derivatives. Journal of Medicinal Chemistry.[1]
-
Research Triangle Institute. Behavioral Pharmacology Services and Capabilities. RTI International.[4][5]
-
Kuhar, M. J., & Pilotte, N. S. (1996). Neurochemical correlates of cocaine substitution. NIDA Research Monographs.
-
Howell, L. L., et al. (2014). A thermostable bacterial cocaine esterase rapidly eliminates cocaine from brain in nonhuman primates. Translational Psychiatry.
Sources
- 1. Relationship between rate of drug uptake in brain and behavioral pharmacology of monoamine transporter inhibitors in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions [pubmed.ncbi.nlm.nih.gov]
- 4. auburn.edu [auburn.edu]
- 5. F. Ivy Carroll and Mansukh C. Wani honored by RTP Rotary Club | RTI [rti.org]
